molecular formula C12H9NO4S B374941 (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 178881-05-5

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B374941
CAS No.: 178881-05-5
M. Wt: 263.27g/mol
InChI Key: OVNYSPGLDGPDIU-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Keep in mind that specific data on this exact compound may be scarce due to its rarity. Researchers continue to explore related thiazolidin-2,4-dione derivatives for potential therapeutic applications . If you have any further questions or need additional details, feel free to ask! 😊

Chemical Reactions Analysis

Types of Reactions

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzylidene derivatives .

Scientific Research Applications

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its benzylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNYSPGLDGPDIU-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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